

Stereoselective Bioactivity & Synthesis of Citronellyl Formate: A Technical Guide

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Compound of Interest

Compound Name: Citronellyl formate

CAS No.: 93919-93-8

Cat. No.: B7798338

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Executive Summary

Citronellyl formate (3,7-dimethyloct-6-enyl formate) represents a critical intersection between high-impact olfactory pharmacology and functional antimicrobial activity.[1] Unlike its more common acetate analog, the formate ester offers a sharper, diffusive "green-vegetable" profile essential for authentic rose and geranium reconstructions.[2]

For drug development and formulation scientists, the significance of **citronellyl formate** lies in its chirality. The biological activity—ranging from olfactory receptor binding to microbial membrane disruption—is stereochemically dependent. This guide provides a technical analysis of the (

) and (

) enantiomers, detailing their distinct pharmacological profiles, mechanism of action, and a validated enzymatic synthesis protocol for enantiopure production.

Chemical Profile & Stereochemistry

The molecule possesses a single chiral center at the C3 position, resulting in two enantiomers. In nature, these isomers do not occur in a 1:1 racemic ratio; their distribution is species-dependent (e.g., Pelargonium spp. vs. Cymbopogon spp.), which dictates the biological function of the essential oil.

Property	Data
IUPAC Name	3,7-dimethyloct-6-enyl formate
CAS Number	105-85-1
Molecular Formula	
Molecular Weight	184.28 g/mol
LogP (Octanol/Water)	~3.8 (High Lipophilicity)
Chiral Center	C3 (Carbon 3)
Key Isomers	()-(+)-Citronellyl formate ()-(-)-Citronellyl formate

Enantioselective Pharmacology

Olfactory Activity

The olfactory threshold and quality of terpene esters are governed by the spatial arrangement of the methyl group at C3, which influences binding affinity to G-protein coupled olfactory receptors.

- (
)-(-)-**Citronellyl Formate**: Derived from the "Rose" series (Rhodeinol). It exhibits a sweet, floral, deep rose character.[3][4] It is the preferred isomer for fine fragrance and cosmetic applications where a natural, non-chemical floralcy is required.
- (

)-(+)-Citronellyl Formate: Derived from the "Citronella" series. It possesses a sharper, herbal, waxy, and slightly repellent note. This isomer contributes to the "bug repellent" functional odor profile associated with citronella oils.

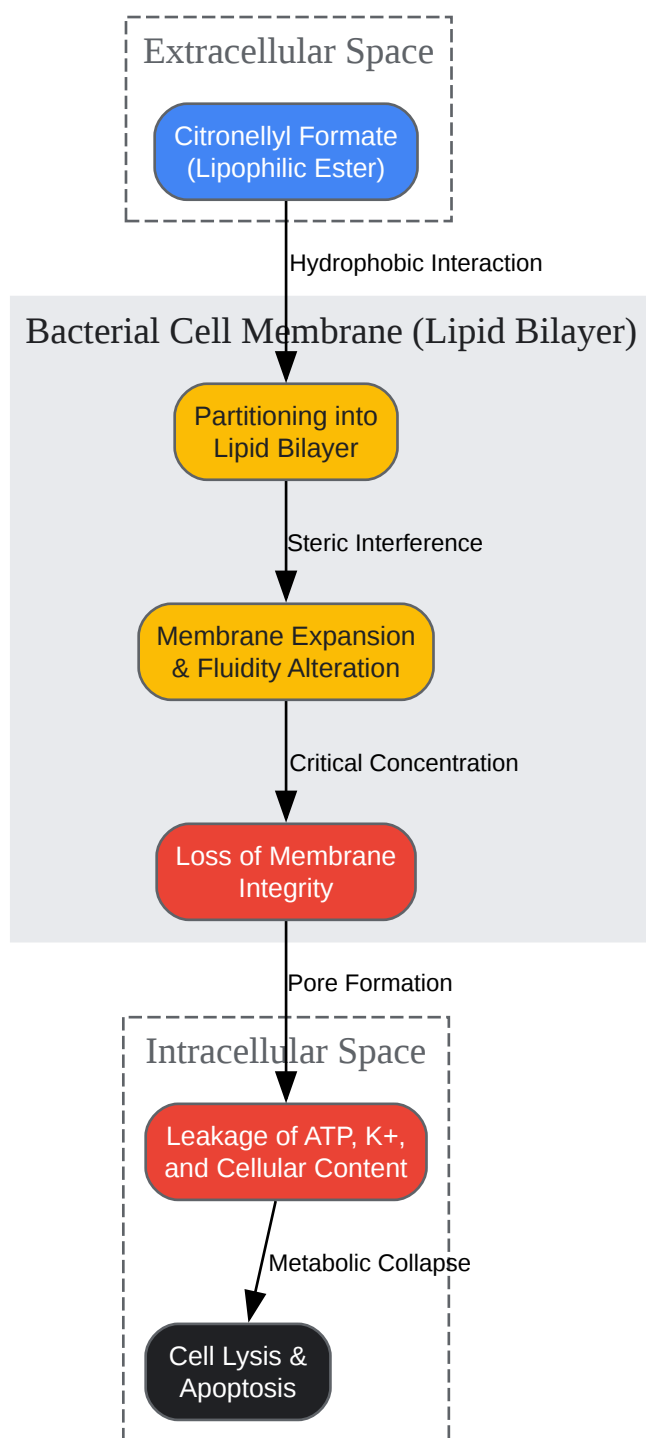
Antimicrobial & Insecticidal Activity

Citronellyl formate demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as distinct insecticidal properties.

- **Mechanism of Action:** The formate ester is highly lipophilic (LogP 3.8), allowing it to partition into the bacterial phospholipid bilayer. Once embedded, it disrupts membrane integrity, leading to increased permeability, leakage of intracellular ATP and potassium ions (), and eventual cell lysis.
- **Enantioselectivity:** While both enantiomers exhibit lipophilicity-driven membrane disruption, the ()-enantiomer is often associated with higher efficacy in specific fungal pathogens due to chiral recognition sites on fungal membrane proteins, whereas the ()-enantiomer shows superior insect repellency (e.g., against *Pediculus humanus capitis*).

Mechanism of Action Diagram

The following diagram illustrates the lipophilic interaction and subsequent membrane destabilization caused by **Citronellyl formate**.



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Figure 1: Mechanism of bacterial cell death induced by **Citronellyl formate** via membrane disruption.

Experimental Protocol: Enzymatic Synthesis

Chemical esterification of citronellol often yields racemic mixtures and requires harsh acids. Lipase-catalyzed kinetic resolution is the industry standard for producing enantiomerically enriched **citronellyl formate** under mild conditions.

Protocol: Lipase-Catalyzed Transesterification

Objective: Synthesize (

)- or (

)-**citronellyl formate** with high enantiomeric excess (

) using *Candida antarctica* Lipase B (CAL-B).

Reagents:

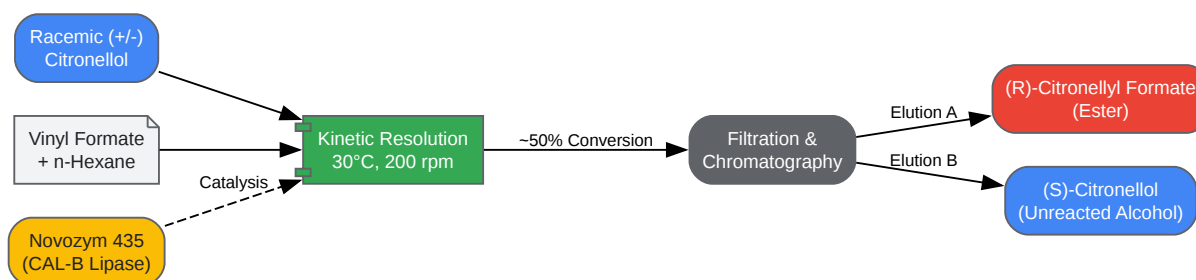
- Substrate: ()-Citronellol (Racemic)
- Acyl Donor: Vinyl Formate (Irreversible acyl donor to drive equilibrium)
- Catalyst: Immobilized Lipase B from *Candida antarctica* (e.g., Novozym 435)
- Solvent:)-Hexane (or solvent-free system)

Step-by-Step Methodology:

- Preparation: In a 50 mL screw-capped reaction vial, dissolve 5 mmol of ()-citronellol in 20 mL of)-hexane.
- Acyl Donor Addition: Add 10 mmol of Vinyl Formate (2:1 molar equivalent to ensure complete conversion of the reactive enantiomer).

- Catalyst Activation: Add 50 mg of Novozym 435 (pre-dried over silica gel to remove trace water, preventing hydrolysis).
- Incubation: Incubate the mixture in an orbital shaker at 30°C and 200 rpm. Note: Lower temperatures enhance enantioselectivity (E-value).[5]
- Monitoring: Monitor the reaction via GC-FID using a chiral column (e.g., Cyclodex-B) every 30 minutes.
 - Target: Stop reaction when conversion reaches ~50% (theoretical maximum for kinetic resolution).
- Termination: Filter off the immobilized enzyme to stop the reaction.
- Purification: Separate the formed ()-citronellyl formate from the unreacted ()-citronellol via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Synthesis Workflow Diagram



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Figure 2: Enzymatic kinetic resolution workflow for isolating **Citronellyl formate** enantiomers.

Comparative Data Analysis

The following table summarizes the pharmacological and physical distinctions between the formate ester and its parent alcohol, highlighting the shift in properties upon esterification.

Feature	Citronellol (Parent Alcohol)	Citronellyl Formate (Ester)
Odor Character	Heavy, oily, rosy, long-lasting. [3]	Diffusive, fresh, leafy-green, "rose petal". [2]
Odor Threshold	Moderate	Low (High Impact)
LogP (Lipophilicity)	~3.2	~3.8 (Enhanced membrane penetration)
Volatility	Medium	High (Top note application)
Primary Bioactivity	Bacteriostatic / Repellent	Bactericidal / Synergistic Repellent
Enantiomer Preference	()-Citronellol (Repellent)	()-Formate (Repellent/Sharp)
Enantiomer Preference	()-Citronellol (Floral)	()-Formate (Floral/Green)

References

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- Enantiomeric Toxicity: Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, **citronellyl formate**. *Food and Chemical Toxicology*. [Link](#)

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